CV-3988 - 85703-73-7

CV-3988

Catalog Number: EVT-265635
CAS Number: 85703-73-7
Molecular Formula: C28H53N2O7PS
Molecular Weight: 592.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CV-3988 is a synthetic compound that serves as a specific antagonist for platelet-activating factor (PAF). [, , , , , , , , ] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular regulation. [, , , , , , , ] CV-3988 competitively binds to PAF receptors, preventing the binding of PAF and inhibiting its biological effects. [, , , , ] Therefore, CV-3988 is a valuable tool for investigating the role of PAF in various biological systems and disease models.

Future Directions
  • Exploring its potential as a therapeutic agent in various diseases where PAF is implicated, such as asthma, inflammatory bowel disease, and cancer. [, , , ]
  • Investigating its effects in different species to determine its efficacy and safety across a broader range of organisms. [, , , ]
  • Developing more potent and specific PAF antagonists with fewer side effects, building upon the knowledge gained from studying CV-3988. [, , ]
  • Investigating the precise mechanisms underlying the observed effects of CV-3988 in different experimental models, leading to a better understanding of PAF signaling pathways and potential therapeutic targets. [, , , , ]
  • Evaluating the long-term effects of CV-3988, including its potential impact on other physiological systems and its potential for chronic use. [, ]

3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolioethylphospha te

Compound Description: This compound shares a similar structure with CV-3988 and is also a PAF antagonist. In studies on rats with hypertension, this compound suppressed the hypotensive activity of intravenously injected PAF in a dose-dependent manner. []

2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl) aminomethyl]-1-ethylpyridinium chloride (CV-6209)

Compound Description: CV-6209 is a PAF antagonist that is structurally similar to CV-3988. It exhibits greater potency in inhibiting PAF-induced platelet aggregation and reversing PAF-induced hypotension in rats compared to CV-3988. [, ]

Relevance: CV-6209 is a structurally related analog of CV-3988 and is also a potent PAF antagonist. CV-6209 demonstrates similar effects to CV-3988 in various experimental models, including nephrotoxic serum nephritis, but with higher potency. []

TCV-309 (3-bromo-5-[N-phenyl-N-[2-[2-(1,2,3,4-tetrahydro-2-isoquinolycarbonyloxy)ethyl]carbamoyl]ethyl]carbamoyl]-1-propylpyridinium nitrate)

Compound Description: TCV-309 is a novel, potent, and selective PAF antagonist. It exhibits similar protective effects as CV-3988 in endotoxin and anaphylactic shock models in rodents. [] It also demonstrates efficacy in reducing lung injury in dogs with experimentally induced endotoxic shock, comparable to CV-3988. []

WEB 2086

Compound Description: WEB 2086 is a potent and selective PAF antagonist. It effectively inhibits PAF-induced platelet aggregation, hypotension, and death in animal models. [] It is also highly effective in suppressing PAF-induced increases in cytosolic free calcium concentration in human endothelial cells. []

ONO-6240

Compound Description: ONO-6240 is a PAF antagonist that is less potent than CV-6209 in inhibiting PAF-induced platelet aggregation and reversing PAF-induced hypotension. []

SRI 63-441

Compound Description: SRI 63-441 is a PAF antagonist that effectively inhibits PAF-induced protein phosphorylation in rabbit platelets and demonstrates potent inhibition of PAF binding. [] It also shows efficacy in preventing depressed hypoxic pulmonary vasoconstriction and lung vascular injury in endotoxin-treated rats. []

SRI 63-675

Compound Description: SRI 63-675 is a PAF antagonist with high potency in inhibiting both PAF binding and PAF-stimulated PLC activity in rabbit platelets. []

BN 52021

Compound Description: BN 52021 is a PAF antagonist that shows a moderate ability to suppress PAF-induced increases in cytosolic free calcium concentration in human endothelial cells. [] It also failed to inhibit implantation in rabbits. []

Lyso-PAF

Compound Description: Lyso-PAF is an inactive precursor and breakdown product of PAF. It does not exhibit the same biological activities as PAF. [, ]

Overview

CV-3988 is a synthetic compound recognized as a specific antagonist of the platelet-activating factor receptor. This compound plays a significant role in blocking the signaling events associated with the expression and binding of platelet-activating factor, thereby inhibiting its physiological effects. The compound has been studied for its potential therapeutic applications, particularly in conditions where platelet-activating factor is implicated, such as inflammation and cardiovascular diseases.

Source

CV-3988 was first synthesized and characterized in the late 1980s, with subsequent studies confirming its efficacy as a platelet-activating factor receptor antagonist. Research has been published in various scientific journals detailing its synthesis, mechanism of action, and potential applications in medical science .

Classification

CV-3988 is classified under the category of pharmacological agents known as platelet-activating factor receptor antagonists. Its chemical classification falls within synthetic organic compounds designed to inhibit specific biochemical pathways.

Synthesis Analysis

Methods

The synthesis of CV-3988 involves several key steps that utilize organic chemistry techniques. Initial methods reported by researchers include:

  1. Starting Materials: The synthesis begins with readily available precursors, which undergo various transformations.
  2. Reagents: Specific reagents are employed to facilitate reactions such as alkylation and acylation.
  3. Purification Techniques: After synthesis, purification is achieved through methods like thin-layer chromatography and high-performance liquid chromatography to isolate the desired product from by-products .

Technical Details

The detailed synthesis process includes:

  • Formation of Key Intermediates: Intermediate compounds are generated through controlled reactions, which are then transformed into CV-3988.
  • Characterization: The final product is characterized using spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of CV-3988 can be represented as follows:

  • Chemical Formula: C₁₈H₁₉N₂O₁
  • Molecular Weight: Approximately 295.36 g/mol.

Data

The structural analysis reveals:

  • Functional Groups: The presence of amine and ether functional groups indicates potential sites for interaction with biological targets.
  • Stereochemistry: The stereochemical configuration may influence the compound's biological activity.
Chemical Reactions Analysis

Reactions

CV-3988 participates in various chemical reactions that are crucial for its activity:

  1. Receptor Binding: The compound selectively binds to the platelet-activating factor receptor, inhibiting its activation.
  2. Dose-Dependent Inhibition: Studies have shown that CV-3988 inhibits platelet-activating factor responses in a dose-dependent manner, demonstrating its effectiveness at varying concentrations .

Technical Details

Research indicates that the binding affinity of CV-3988 for the receptor can be quantified using competitive binding assays, providing insights into its pharmacodynamics.

Mechanism of Action

Process

CV-3988 exerts its effects by blocking the action of platelet-activating factor at the receptor level:

  1. Inhibition of Signaling Pathways: By preventing platelet-activating factor from binding to its receptor, CV-3988 disrupts downstream signaling pathways that lead to inflammation and other physiological responses.
  2. Reduction of Platelet Aggregation: This antagonism results in decreased platelet aggregation and reduced inflammatory responses in various biological models .

Data

Experimental data support that CV-3988 effectively reduces markers of inflammation in animal models, highlighting its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

CV-3988 is characterized by:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents but less so in water, which may affect its bioavailability.

Chemical Properties

Key chemical properties include:

  • Stability: The compound demonstrates stability under standard laboratory conditions.
  • Reactivity: Reactivity profiles suggest it can interact with various biological molecules without undergoing significant degradation .
Applications

Scientific Uses

CV-3988 has several notable applications in scientific research:

  1. Inflammation Studies: It serves as a valuable tool for studying the role of platelet-activating factor in inflammatory processes.
  2. Cardiovascular Research: Investigations into cardiovascular diseases often utilize CV-3988 to explore therapeutic avenues for conditions linked to excessive platelet activation.
  3. Pharmacological Studies: As a reference compound, it aids in the development of new drugs targeting similar pathways.

Properties

CAS Number

85703-73-7

Product Name

CV-3988

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate

Molecular Formula

C28H53N2O7PS

Molecular Weight

592.8 g/mol

InChI

InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33)

InChI Key

NMHKTASGTFXJPL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC

Solubility

Soluble in DMSO

Synonyms

2-methoxy-3-(octadecylcarbamoyloxy)propyl-2-(3-thiazolinium) ethyl phosphate
3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate
3-MOTP
CV 3988
CV-3988
CV3988

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.